MDM2 Binding Affinity
In a head-to-head comparison using the same HTRF (Homogeneous Time-Resolved Fluorescence) biochemical assay, RO5353 inhibits the p53-MDM2 interaction with an IC50 of 7 nM, whereas the widely used comparator Nutlin-3a exhibits an IC50 of 90 nM [1]. This represents a 13-fold increase in potency for RO5353. This difference is critical for studies requiring robust target engagement at lower concentrations.
| Evidence Dimension | MDM2 binding affinity (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Nutlin-3a: 90 nM |
| Quantified Difference | 13-fold higher potency for RO5353 |
| Conditions | In vitro biochemical HTRF assay |
Why This Matters
Higher intrinsic potency can translate to lower required doses for target engagement, potentially reducing off-target effects and improving the therapeutic window in preclinical models.
- [1] Zhang Z, Chu XJ, Liu JJ, Ding Q, Zhang J, Bartkovitz D, Jiang N, Karnachi P, So SS, Tovar C, Filipovic ZM, Higgins B, Glenn K, Packman K, Vassilev L, Graves B. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development. ACS Med Chem Lett. 2013 Dec 29;5(2):124-7. doi: 10.1021/ml400359z. PMID: 24900784; PMCID: PMC4027646. View Source
